Cas no 851806-99-0 (1-(2,6-difluorobenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole)
![1-(2,6-difluorobenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole structure](https://www.kuujia.com/scimg/cas/851806-99-0x500.png)
1-(2,6-difluorobenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole Chemical and Physical Properties
Names and Identifiers
-
- (2,6-difluorophenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Methanone, (2,6-difluorophenyl)[2-[[(2-fluorophenyl)methyl]thio]-4,5-dihydro-1H-imidazol-1-yl]-
- AKOS024589344
- F0630-1605
- 851806-99-0
- 1-(2,6-difluorobenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
- (2,6-difluorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
-
- Inchi: 1S/C17H13F3N2OS/c18-12-5-2-1-4-11(12)10-24-17-21-8-9-22(17)16(23)15-13(19)6-3-7-14(15)20/h1-7H,8-10H2
- InChI Key: QIILDGJKAXLPEJ-UHFFFAOYSA-N
- SMILES: C(C1=C(F)C=CC=C1F)(N1C(SCC2=CC=CC=C2F)=NCC1)=O
Computed Properties
- Exact Mass: 350.07006870g/mol
- Monoisotopic Mass: 350.07006870g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 481
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58Ų
- XLogP3: 3.6
Experimental Properties
- Density: 1.36±0.1 g/cm3(Predicted)
- Boiling Point: 461.0±55.0 °C(Predicted)
- pka: 0.14±0.60(Predicted)
1-(2,6-difluorobenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0630-1605-5mg |
1-(2,6-difluorobenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851806-99-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0630-1605-100mg |
1-(2,6-difluorobenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851806-99-0 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0630-1605-2μmol |
1-(2,6-difluorobenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851806-99-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0630-1605-2mg |
1-(2,6-difluorobenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851806-99-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0630-1605-4mg |
1-(2,6-difluorobenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851806-99-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0630-1605-10mg |
1-(2,6-difluorobenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851806-99-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0630-1605-20mg |
1-(2,6-difluorobenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851806-99-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0630-1605-75mg |
1-(2,6-difluorobenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851806-99-0 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0630-1605-20μmol |
1-(2,6-difluorobenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851806-99-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0630-1605-1mg |
1-(2,6-difluorobenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851806-99-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
1-(2,6-difluorobenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole Related Literature
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
Additional information on 1-(2,6-difluorobenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Professional Introduction to Compound with CAS No. 851806-99-0 and Product Name: 1-(2,6-difluorobenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
1-(2,6-difluorobenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole, identified by its CAS number 851806-99-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of imidazole derivatives, which are well-known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of 2,6-difluorobenzoyl and [(2-fluorophenyl)methyl]sulfanyl substituents, contribute to its unique chemical properties and biological interactions.
The imidozole core of this compound is a key pharmacophore that has been extensively studied for its role in modulating various biological pathways. Imidazole derivatives are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties, among others. The introduction of fluorine atoms at the 2 and 6 positions of the benzoyl group enhances the metabolic stability and lipophilicity of the molecule, which are critical factors in drug design. Additionally, the sulfanyl group attached to the phenyl ring introduces a polar moiety that can interact with biological targets, further influencing the compound's pharmacological profile.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions between this compound and biological targets. Studies have shown that the fluorinated benzoyl moiety can effectively bind to enzymes and receptors involved in disease pathways, suggesting its potential as a lead compound for drug development. Furthermore, the fluorophenylmethyl sulfanyl group has been identified as a key element in enhancing binding affinity and selectivity, which are crucial for developing drugs with minimal side effects.
In the realm of medicinal chemistry, the synthesis of this compound represents a significant achievement due to its complex structure and the challenges associated with its preparation. The synthetic route involves multi-step organic transformations, including condensation reactions, sulfonylation, and cyclization processes. These steps require precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic methodologies has allowed chemists to optimize these processes, making it feasible to produce this compound on a larger scale for research purposes.
One of the most intriguing aspects of this compound is its potential application in oncology research. Imidazole derivatives have been widely studied for their ability to inhibit kinases and other enzymes involved in cancer cell proliferation. The structural features of 1-(2,6-difluorobenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole make it a promising candidate for developing novel anticancer agents. Preliminary in vitro studies have demonstrated its ability to disrupt cancer cell signaling pathways, leading to cell cycle arrest and apoptosis. These findings have opened up new avenues for further investigation into its therapeutic potential.
Another area where this compound shows promise is in the treatment of inflammatory diseases. Chronic inflammation is a hallmark of many pathological conditions, including autoimmune disorders and metabolic diseases. The anti-inflammatory properties of imidazole derivatives have been well-documented, and it is believed that the structural modifications present in this compound enhance its efficacy in modulating inflammatory responses. Research has indicated that it can inhibit key pro-inflammatory cytokines and enzymes, thereby reducing inflammation without causing significant side effects.
The role of fluorine atoms in modulating biological activity cannot be overstated. Fluorinated compounds often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts. In the case of 1-(2,6-difluorobenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole, the fluorine atoms contribute to increased bioavailability and prolonged half-life upon administration. This makes it an attractive candidate for drug development as it can potentially reduce dosing frequency while maintaining therapeutic efficacy.
Furthermore, the compound's structural complexity allows for further derivatization and optimization to enhance its pharmacological properties. By modifying specific functional groups or introducing additional substituents, chemists can fine-tune its activity against specific biological targets. This flexibility is particularly valuable in drug discovery programs where lead optimization is a critical step.
The synthesis of this compound also highlights the importance of green chemistry principles in modern pharmaceutical research. Efforts have been made to develop synthetic routes that minimize waste generation and reduce environmental impact. The use of sustainable solvents and catalytic methods has allowed researchers to achieve high yields while adhering to environmental regulations.
In conclusion,1-(2,6-difluorobenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole (CAS No. 851806-99-0) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features make it a promising candidate for drug development,and ongoing research continues to uncover new insights into its biological activities。The continued exploration of this compound holds great promise for future medical breakthroughs。
851806-99-0 (1-(2,6-difluorobenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole) Related Products
- 1779896-28-4(3-Pyridinecarboxylic acid, 5-(1-pyrrolidinylmethyl)-)
- 1804770-86-2(5-Hydroxy-3-methoxy-4-(trifluoromethoxy)pyridine-2-methanol)
- 2137710-02-0(Cyclopentanecarboxylic acid, 4-cyclopropyl-1-ethyl-2-oxo-)
- 1354954-34-9(1-Bromo-2-(propanesulfonyl)benzene)
- 1020970-82-4(2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2,5-difluorophenyl)acetamide)
- 2229170-53-8(3-(3,4-dihydro-2H-pyran-5-yl)-3,3-difluoropropan-1-ol)
- 2243504-76-7(2-bromo-5,7-dimethoxy-1,3thiazolo4,5-dpyrimidine)
- 165891-24-7((2R)-3-(butylsulfanyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 2228464-29-5(3-5-(methoxymethyl)furan-2-ylbut-3-en-1-amine)
- 824977-82-4(Methyl N-(4-chlorophenyl)sulfonyl-N-(2-methylphenyl)glycinate)



